molecular formula C24H24ClFN2O B5251424 (4-Benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methanone;hydrochloride

(4-Benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methanone;hydrochloride

Cat. No.: B5251424
M. Wt: 410.9 g/mol
InChI Key: UBLWQACNVGUXBT-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzhydryl group and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methanone;hydrochloride typically involves the reaction of benzhydrylpiperazine with 3-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methanone;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, making it a valuable tool for studying biological processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methanone;hydrochloride stands out due to its unique combination of a piperazine ring, benzhydryl group, and fluorophenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3-fluorophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O.ClH/c25-22-13-7-12-21(18-22)24(28)27-16-14-26(15-17-27)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20;/h1-13,18,23H,14-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLWQACNVGUXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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